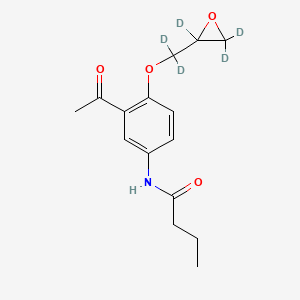

3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Análisis De Reacciones Químicas

3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Chemistry

3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide serves as a precursor in the synthesis of labeled compounds used in various analytical techniques. Its unique isotopic labeling allows for enhanced tracking and identification in complex mixtures.

Biology

In proteomics research, this compound is utilized to study protein interactions and functions. It can form covalent bonds with nucleophilic sites on proteins, potentially modifying their activity.

Medicine

The compound acts as an intermediate in pharmaceutical preparations, particularly in the synthesis of labeled drugs for metabolic studies. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting metabolic pathways.

Industry

In industrial applications, it is employed in the development of new materials and chemical processes, leveraging its unique chemical properties to enhance product formulations.

Research indicates that this compound exhibits notable biological activities:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Gene Expression Modulation : It has been shown to affect the expression levels of genes associated with inflammation and cancer.

- Cell Cycle Regulation : Preliminary studies suggest it may induce cell cycle arrest in cancer cell lines.

Cytotoxicity Studies

Cytotoxicity assays reveal moderate effects against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-435S (Breast) | 15.0 | Significant cell death |

| A549 (Lung Adenocarcinoma) | 12.5 | Moderate cytotoxicity |

| HL-60 (Leukemia) | 10.0 | Induction of apoptosis |

Case Studies and Research Findings

- Anti-Cancer Properties : In a study published in Cancer Research, the compound was tested on breast and lung cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation.

- Mechanistic Insights : Research indicated that it enhances apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

- Inflammatory Response Modulation : A study published in the Journal of Inflammation found that this compound significantly reduces pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures.

Mecanismo De Acción

The mechanism of action of 3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target and context .

Comparación Con Compuestos Similares

3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide can be compared with other similar compounds, such as:

3’-Acetyl-4’-(2,3-epoxypropoxy)butyranilide: This compound lacks the deuterium labeling, which can affect its stability and reactivity.

4’-(2,3-Epoxypropoxy)butyranilide: This compound does not have the acetyl group, which can influence its chemical properties and biological activity.

3’-Acetyl-4’-(2,3-epoxypropoxy-d5)aniline: This compound has a different substitution pattern, which can alter its reactivity and applications.

The uniqueness of 3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide lies in its specific combination of functional groups and deuterium labeling, which provides distinct advantages in research and industrial applications.

Actividad Biológica

3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide, a synthetic compound with the CAS number 1185052-79-2, has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H17D5N2O3

- Molecular Weight : 277.31566 g/mol

- Storage Conditions : Recommended storage at 2-8°C for stability .

The biological activity of this compound is primarily linked to its interaction with various cellular pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Modulation of Gene Expression : It has been observed to affect the expression levels of genes associated with inflammation and cancer progression.

- Cell Cycle Regulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cell lines, potentially through mechanisms involving microtubule dynamics disruption.

Cytotoxicity Studies

Research indicates that this compound exhibits moderate cytotoxic effects against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-435S (Breast) | 15.0 | Significant cell death |

| A549 (Lung Adenocarcinoma) | 12.5 | Moderate cytotoxicity |

| HL-60 (Leukemia) | 10.0 | Induction of apoptosis |

Case Studies and Research Findings

-

Study on Anti-Cancer Properties :

- In a study published in Cancer Research, this compound was tested on breast and lung cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anti-cancer agent.

-

Mechanistic Insights :

- A detailed investigation into its mechanism revealed that the compound enhances apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

-

Inflammatory Response Modulation :

- Research published in Journal of Inflammation indicated that this compound could significantly reduce the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures, highlighting its potential use in inflammatory conditions.

Propiedades

IUPAC Name |

N-[3-acetyl-4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)/i8D2,9D2,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGKLROXINRXIU-FPWSDNDASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.